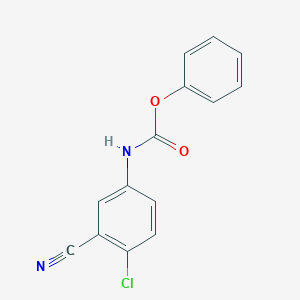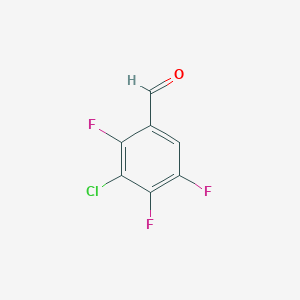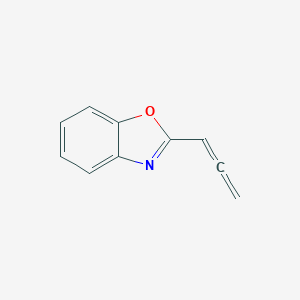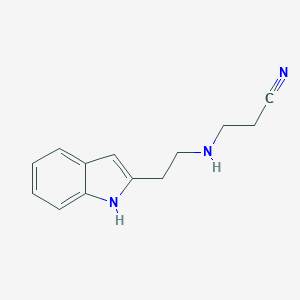
N-Cyanoethyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyanoethyltryptamine (NCET) is a chemical compound belonging to the tryptamine family. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. NCET is a derivative of tryptamine, which is a naturally occurring compound found in many plants and animals. It is synthesized by the addition of a cyanoethyl group to the indole ring of tryptamine.
Mecanismo De Acción
N-Cyanoethyltryptamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-Cyanoethyltryptamine.
Efectos Bioquímicos Y Fisiológicos
N-Cyanoethyltryptamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the neuroprotective effects of N-Cyanoethyltryptamine. N-Cyanoethyltryptamine has also been shown to increase levels of the antioxidant glutathione, which protects cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyanoethyltryptamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the brain can be easily measured. However, N-Cyanoethyltryptamine is a psychoactive substance, and its use in lab experiments requires careful consideration of ethical and safety issues.
Direcciones Futuras
There are several potential future directions for research on N-Cyanoethyltryptamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-Cyanoethyltryptamine's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new derivatives of N-Cyanoethyltryptamine with improved therapeutic properties.
In conclusion, N-Cyanoethyltryptamine is a psychoactive substance that has been the subject of scientific research for its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have antidepressant, anxiolytic, and neuroprotective effects. Further research is needed to explore its potential use as a treatment for neurodegenerative diseases and to develop new derivatives with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-Cyanoethyltryptamine involves the reaction of tryptamine with acrylonitrile in the presence of a catalyst such as sodium hydride. The cyanoethyl group is added to the indole ring of tryptamine, resulting in the formation of N-Cyanoethyltryptamine. The process of synthesizing N-Cyanoethyltryptamine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-Cyanoethyltryptamine has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. N-Cyanoethyltryptamine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
105115-85-3 |
|---|---|
Nombre del producto |
N-Cyanoethyltryptamine |
Fórmula molecular |
C13H15N3 |
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
3-[2-(1H-indol-2-yl)ethylamino]propanenitrile |
InChI |
InChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2 |
Clave InChI |
HGYHTHWLJDVNPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
Sinónimos |
N-cyanoethyltryptamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



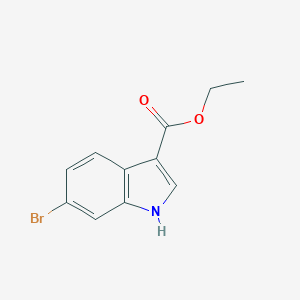
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
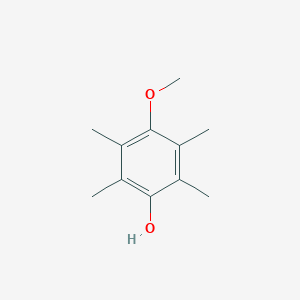
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
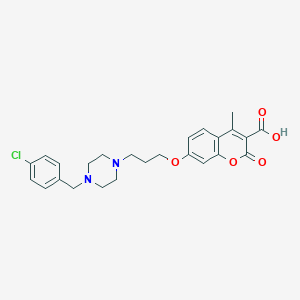

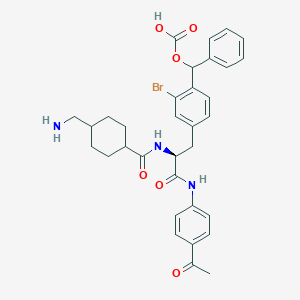
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
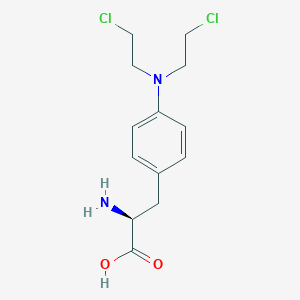
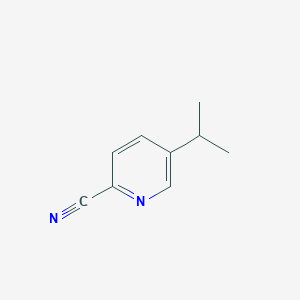
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
